molecular formula C8H10N2O4 B13201410 2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13201410
M. Wt: 198.18 g/mol
InChI Key: OHVVXYGWEUJBEW-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidine ring. The methoxyethyl group can be introduced via alkylation using methoxyethyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methoxyethyl)-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid
  • 2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Uniqueness

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxyethyl group and carboxylic acid functionality make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(1-methoxyethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-4(14-2)6-9-3-5(8(12)13)7(11)10-6/h3-4H,1-2H3,(H,12,13)(H,9,10,11)

InChI Key

OHVVXYGWEUJBEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C(=O)N1)C(=O)O)OC

Origin of Product

United States

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